molecular formula C20H13F3N2O B2709705 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-03-4

2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2709705
CAS No.: 339109-03-4
M. Wt: 354.332
InChI Key: WITWYIVSSLUIGR-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with phenyl, trifluoromethyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenyl and trifluoromethylbenzyl groups. The nitrile group is usually introduced through a cyanation reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of Substituents: The phenyl and trifluoromethylbenzyl groups are introduced through Friedel-Crafts alkylation reactions, using appropriate benzyl halides and catalysts like aluminum chloride.

    Cyanation: The nitrile group is introduced using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors in the body.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable lead compound for drug discovery.

Industry

In the material science industry, the compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-6-phenyl-1-benzyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the trifluoromethyl group, which may result in different biological activities and physical properties.

    2-Oxo-6-phenyl-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and interactions.

Uniqueness

The presence of both phenyl and trifluoromethylbenzyl groups in 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile makes it unique. The trifluoromethyl group can significantly influence the compound’s electronic properties, stability, and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-oxo-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O/c21-20(22,23)17-8-4-5-14(11-17)13-25-18(15-6-2-1-3-7-15)10-9-16(12-24)19(25)26/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITWYIVSSLUIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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